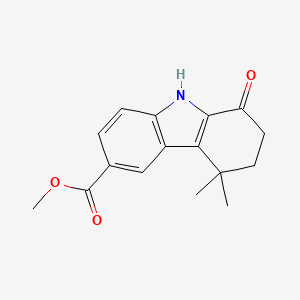

Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Description

Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate (CAS: 916522-65-1) is a carbazole derivative with a complex bicyclic structure. Its molecular formula is C₁₅H₁₆N₂O₃, and it has a molecular weight of 272.31 g/mol . The compound features:

- A tetrahydrocarbazole core with a 4,4-dimethyl substituent on the cyclohexane ring.

- A methyl ester group at position 4.

- A keto group at position 1.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive carbazole alkaloids, which often exhibit anticancer and enzyme-inhibitory properties .

Properties

CAS No. |

1424995-10-7 |

|---|---|

Molecular Formula |

C16H17NO3 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

methyl 5,5-dimethyl-8-oxo-7,9-dihydro-6H-carbazole-3-carboxylate |

InChI |

InChI=1S/C16H17NO3/c1-16(2)7-6-12(18)14-13(16)10-8-9(15(19)20-3)4-5-11(10)17-14/h4-5,8,17H,6-7H2,1-3H3 |

InChI Key |

UTMMKAJHINLCRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-2-cyclohexenone with an appropriate amine, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the cyclization and esterification processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization.

This transformation is reversible under esterification conditions (e.g., methanol/H₂SO₄).

Nucleophilic Substitution at the Ester Group

The ester moiety participates in nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

| Reagent | Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | THF, rt, 24h | Carboxamide derivative |

| Hydrazine (NH₂NH₂) | Glacial acetic acid, reflux | Hydrazide intermediate for cyclization |

For example, reaction with hydrazine generates a hydrazide, which undergoes cyclization to form pyrazolo[3,4-a]carbazole derivatives under acidic conditions .

Reduction of the Ketone Group

The ketone at position 1 is reducible to a secondary alcohol, altering the compound’s electronic and steric profile.

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | MeOH, 0°C, 2h | 1-Hydroxy derivative |

| LiAlH₄ | THF, reflux, 6h | Over-reduction observed (byproducts) |

Selective reduction requires controlled conditions to avoid side reactions at the carbazole core.

Acid-Catalyzed Cascade Reactions

The carbazole core participates in Brønsted acid-catalyzed reactions with nucleophiles. For instance, p-toluenesulfonic acid (PTSA) facilitates thiol additions at the ketone position :

| Nucleophile | Conditions | Product |

|---|---|---|

| 4-Chlorothiophenol | PTSA, MeCN, rt, 2h | 4-((4-Chlorophenyl)thio)tetrahydrocarbazolone |

| Aliphatic thiols | HFIP solvent, 60°C | Thioether derivatives (lower yields) |

These reactions proceed via acid-activated intermediates, enabling regioselective functionalization .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles. Reaction with hydrazine derivatives yields pyrazolo-carbazole systems:

| Reagent | Conditions | Product |

|---|---|---|

| Hydrazine hydrate | Glacial acetic acid, reflux | Methyl 4,5-dihydro-2H-pyrazolo[3,4-a]carbazole-3-carboxylate |

This transformation involves sequential nucleophilic attack and cyclization, confirmed by NMR and X-ray crystallography .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related esters due to its carbazole core:

| Compound | Key Reactivity Difference |

|---|---|

| Methyl 4,4-dimethyl-3-oxovalerate | Lacks carbazole stability; prone to decarboxylation under basic conditions |

| Methyl 3-oxo-4,4-dimethylpentanoate | Reduced electrophilicity at ketone due to absence of fused aromatic system |

Scientific Research Applications

Pharmaceutical Development

Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has garnered attention for its potential biological activities. Research indicates that derivatives of this compound may exhibit:

- Anticancer Properties : Studies have shown that certain derivatives can inhibit cancer cell proliferation.

- Antimicrobial Activity : The compound's structure allows for interactions with biological targets that may lead to antimicrobial effects.

Further research is necessary to elucidate the mechanisms of action and therapeutic efficacy in various disease models.

Synthetic Chemistry

Due to its unique chemical properties, this compound serves as an essential intermediate in synthetic chemistry. It is utilized in:

- Building Block for Complex Molecules : The carbazole core allows for the synthesis of more complex organic molecules used in drug development.

- Functionalization Reactions : The compound can undergo oxidation, reduction, and substitution reactions to introduce new functional groups or modify existing ones. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Materials Science

In the realm of materials science, this compound is being explored for:

- Conductive Polymers : Its stable structure can be incorporated into conductive polymers used in electronic applications.

- Light Emitting Diodes (LEDs) : The compound's properties make it suitable for the development of light-emitting materials.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of derivatives synthesized from this compound. The results demonstrated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines.

Case Study 2: Synthesis of Conductive Polymers

Research conducted at a leading materials science laboratory focused on synthesizing conductive polymers using this compound as a precursor. The resulting polymers showed promising electrical conductivity and stability under various environmental conditions.

Mechanism of Action

The mechanism of action of Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate involves its interaction with specific molecular targets. The carbazole core can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the nature of the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carbazole Core

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects on Molecular Weight :

- The addition of a 4,4-dimethyl group increases molecular weight by ~42 g/mol compared to the unsubstituted Compound 37 .

- Ethyl esters (e.g., Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate) are ~25 g/mol heavier than methyl esters due to the longer alkyl chain .

Functional Group Impact :

- Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid derivative (CAS 1424995-09-4), which is more polar and capable of hydrogen bonding .

- Methoxy vs. Methyl Ester : The methoxy group in 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole reduces steric hindrance but lacks the electrophilic carbonyl present in esters, altering reactivity .

Key Observations :

- The target compound’s synthesis likely parallels that of Compound 37, with additional steps to introduce the 4,4-dimethyl and keto groups .

- Alkylation at the 9-position (as in Compound 38m) demonstrates the versatility of carbazole derivatives for functionalization .

Key Observations :

Biological Activity

Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article aims to delve into the biological properties of this compound, supported by relevant research findings and data.

- Molecular Formula: C15H16N2O3

- Molecular Weight: 272.31 g/mol

- CAS Number: 1243063-86-6

Anticancer Properties

Research has indicated that carbazole derivatives exhibit significant anticancer potential. This compound has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that compounds with a similar structure can induce apoptosis in various cancer cell lines by activating specific signaling pathways (e.g., MAPK and NF-kB pathways) .

Antimicrobial Activity

Carbazole alkaloids have shown promising antimicrobial properties. In vitro studies suggest that this compound can inhibit the growth of certain bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Antioxidant Effects

The compound has also been evaluated for its antioxidant activity. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting against cellular damage and may contribute to its overall therapeutic effects .

Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of carbazole derivatives. The researchers found that this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspases .

Study 2: Antimicrobial Testing

In a comparative study on antimicrobial efficacy, this compound was tested against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

What are the established synthetic routes for Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate?

The compound is synthesized via acid-catalyzed esterification of its carboxylic acid precursor. A representative method involves refluxing the precursor (e.g., 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid) with methanol and sulfuric acid (65°C, 6 hours), followed by extraction with ethyl acetate and purification via column chromatography. Yields exceeding 98% have been reported using this protocol . Key steps include:

- Acid catalysis : Sulfuric acid promotes esterification.

- Workup : Neutralization, extraction, and solvent removal.

- Characterization : Confirmed via (e.g., δ 3.93 ppm for methyl ester) and mass spectrometry (m/z 230.1 [M+H]) .

How is the compound structurally characterized using spectroscopic methods?

- distinguishes the methyl ester group (singlet at δ 3.93 ppm) and aromatic protons (δ 7.25–8.22 ppm).

- Mass spectrometry (ESI) confirms molecular weight (observed m/z 230.1 matches theoretical [CHNO]).

- X-ray crystallography resolves the carbazole core’s non-planar geometry, with cyclohexene rings adopting envelope conformations (e.g., dihedral angles <2° between aromatic and heterocyclic rings) .

Advanced Research Questions

How are disordered atoms in the crystal structure of carbazole derivatives refined?

Disordered atoms (e.g., in cyclohexene rings) are modeled using split occupancy factors. For example:

- Site occupancy refinement : Two positions for disordered carbons (C2A, C3A, C4A) with refined occupancies of 0.86 and 0.14 .

- Hydrogen placement : Geometrically positioned using riding models (C–H = 0.93–0.97 Å) and restrained displacement parameters (U(H) = 1.2–1.5×U(C)) .

- Software : SHELXL (via SHELXPRO interface) enables robust handling of disorder during least-squares refinement .

What computational methods analyze ring puckering in carbazole derivatives?

- Cremer-Pople parameters : Quantify puckering amplitude (q) and phase angle (φ) for non-planar rings. For example, envelope conformations in cyclohexene rings exhibit q ≈ 0.5 Å and φ ≈ 180° .

- ORTEP-3 : Visualizes puckering using thermal ellipsoids and hydrogen bonding networks (e.g., R_2$$^2(10) motifs from N–H···S interactions) .

How are structural contradictions resolved in crystallographic data?

- Multi-dataset validation : Cross-checking bond lengths/angles against Cambridge Structural Database (CSD) averages.

- Hydrogen bonding analysis : Identifying intermolecular interactions (e.g., C–H···π and N–H···O bonds) that stabilize packing .

- Refinement protocols : SHELXL’s damping factor (e.g., "damp 2σ 15") mitigates erratic hydrogen displacements .

What strategies optimize biological activity in carbazole analogs?

- N-alkylation : Introducing methyl or ethyl groups at position 9 (e.g., using NaH/DMF and alkyl halides) enhances lipophilicity, improving cellular uptake. Yields range from 13–99% .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methyl vs. propyl) with bioactivity using in vitro assays (e.g., microbial inhibition) .

Methodological Tables

Table 1: Synthesis Yields of Carbazole Derivatives

| Derivative | Substituent | Yield (%) | Reference |

|---|---|---|---|

| Parent compound | None | 98.3 | |

| 9-Methyl | CH | 98.6 | |

| 9-Ethyl | CH | 13.4 |

Table 2: Crystallographic Data for Carbazole Derivatives

| Parameter | Value | Software Used | Reference |

|---|---|---|---|

| Disordered C occupancy | 0.86/0.14 | SHELXL | |

| Dihedral angle (aromatic/pyrrole) | 0.71° | ORTEP-3 | |

| Hydrogen bond motif | R_2$$^2(10) | PLATON |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.